(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both oxygen and nitrogen atoms in its structure contributes to its potential applications in various fields, including pharmaceuticals and materials science.
The compound is classified under spirocyclic amines, specifically those containing both oxygen and nitrogen heteroatoms. Its structural complexity arises from the spiro connection of two ring systems, which is a notable feature in many biologically active compounds. The compound's molecular formula is , and it has been cataloged under various chemical databases, including the Chemical Abstracts Service with specific identifiers.
The synthesis of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine can be achieved through several methods:
The molecular structure of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine features a spirocyclic framework that includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.26 g/mol |
| IUPAC Name | (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine |
| Canonical SMILES | C1CC2CN(C1)C(=O)C(C2)NCCN |
The compound undergoes various chemical reactions that are typical for amines and heterocycles:
The mechanism of action for (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is primarily based on its interaction with biological targets:
The physical properties of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine include:
| Property | Value |
|---|---|
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Density | Not readily available |
The potential applications of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine are extensive:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7